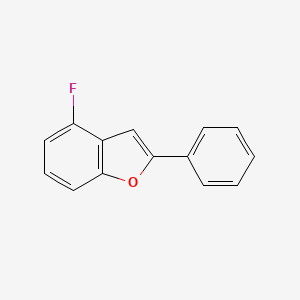

4-Fluoro-2-phenylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

863870-89-7 |

|---|---|

Molecular Formula |

C14H9FO |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

4-fluoro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H9FO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

GZACZFRSOLDOFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Fluoro 2 Phenylbenzofuran

Mechanistic Investigations of C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the C-F bond in fluorinated aromatic compounds like 4-Fluoro-2-phenylbenzofuran are significant areas of research due to the high strength of the C-F bond. baranlab.orgbeilstein-journals.org Overcoming this stability is a key challenge in synthetic chemistry. beilstein-journals.org

Recent studies have explored various strategies for C-F bond activation. One notable approach involves the use of transition metal catalysts, such as nickel complexes. beilstein-journals.orgresearchgate.net For instance, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been shown to proceed under mild conditions. beilstein-journals.orgresearchgate.net The proposed mechanism for this reaction does not involve a direct oxidative addition of the C-F bond to the metal center, which would be energetically demanding. beilstein-journals.org Instead, it is thought to proceed through the formation of a nickelacyclopropane intermediate. This is followed by a β-fluorine elimination step, which is a key process in activating the C-F bond under milder conditions. beilstein-journals.orgresearchgate.net This method facilitates the synthesis of various 2-arylbenzofurans and allows for orthogonal coupling reactions where C-F and C-Br bonds can be selectively functionalized. beilstein-journals.orgresearchgate.net

Another avenue for C-F bond functionalization is through photocatalysis. springernature.com This method uses light to generate highly reducing species that can cleave strong C-F bonds. springernature.com While not specific to this compound in the provided context, the principles are broadly applicable to fluorinated aromatics. The process can involve the generation of a potent photo-reductant capable of breaking C-F bonds in various fluoroaromatic compounds. springernature.com

Furthermore, main group reagents, particularly organoaluminum compounds, have been employed for cryogenic C-F bond functionalization. nih.gov This technique takes advantage of the high affinity of aluminum for fluorine (the stability of the Al-F bond) to drive the cleavage of C-F bonds at very low temperatures. nih.gov This method has shown high selectivity for C-F bonds over other functional groups. nih.gov

Radical-based transformations also offer a powerful tool for C-F bond activation. rsc.org These reactions can proceed through various intermediates, such as multifluoroaryl radical anions. rsc.org

The table below summarizes some of the methods used for C-F bond activation and functionalization.

| Method | Key Features | Proposed Intermediates |

| Nickel-Catalyzed Cross-Coupling | Mild reaction conditions, orthogonal to C-Br functionalization. beilstein-journals.orgresearchgate.net | Nickelacyclopropane. beilstein-journals.orgresearchgate.net |

| Photocatalysis | Use of light to generate potent reductants. springernature.com | Radical dianions, Meisenheimer-like complexes. springernature.com |

| Cryogenic Functionalization | Utilizes fluorophilic organoaluminum reagents at low temperatures. nih.gov | Ate complexes. nih.gov |

| Radical-Based Transformations | Employs radical species to initiate C-F bond cleavage. rsc.org | Multifluoroaryl radical anions. rsc.org |

Intramolecular Cyclization Mechanisms in Benzofuran (B130515) Formation

The formation of the benzofuran ring in molecules like this compound often proceeds via intramolecular cyclization. A common strategy involves the synthesis of 2-substituted benzofurans through a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. rsc.org In this process, a nucleophile attacks a 2-fluoroarylacetylene, with the acetylene (B1199291) group acting as an electron-withdrawing group to facilitate the SNAr reaction. rsc.org The subsequent intramolecular cyclization between the nucleophile and the ortho acetylene group forms the five-membered heteroaromatic ring. rsc.org

Another approach involves the intramolecular cyclization of 2-aryloxyacetaldehyde acetals, which are prepared from substituted phenols. researchgate.net Transition-metal-catalyzed reactions are also widely used. For example, palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols can yield 2-benzyl benzofurans. organic-chemistry.org Ruthenium catalysts can be used for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to form benzofurans. organic-chemistry.org

Copper-catalyzed intramolecular annulation of (2-(2-fluorophenyl)ethynyl)benzene derivatives is another efficient method for synthesizing functionalized benzofurans. beilstein-journals.org In some cases, competition experiments have shown a reactivity order of F > Br > Cl for the leaving group in these cyclizations. beilstein-journals.org

The table below outlines different intramolecular cyclization approaches for benzofuran synthesis.

| Starting Material | Catalyst/Reagent | Key Mechanistic Step |

| 2-Fluoro-arylacetylenes | Base (e.g., KOtBu) | SNAr followed by 5-endo-dig cyclization. rsc.org |

| 2-Aryloxyacetaldehyde acetals | Not specified | Intramolecular cyclization. researchgate.net |

| ortho-Cinnamyl phenols | PdCl₂(CH₃CN)₂ | 5-exo-trig intramolecular oxidative cyclization. organic-chemistry.org |

| Benzannulated homo- and bis-homopropargylic alcohols | Ruthenium complex | Cycloisomerization. organic-chemistry.org |

| (2-(2-Fluorophenyl)ethynyl)benzene derivatives | Copper catalyst | Intramolecular annulation. beilstein-journals.org |

| o-Alkynyl phenols | Gold(I) and Selectfluor | Cycloisomerization. researchgate.net |

Electrophilic and Nucleophilic Reactivity of Fluorinated Benzofuran Systems

The reactivity of fluorinated benzofurans is influenced by the electron-withdrawing nature of the fluorine atom and the inherent electronic properties of the benzofuran ring system.

Electrophilic Reactivity: Benzofurans can undergo electrophilic aromatic substitution. ambeed.com The presence of the fluorine atom at the 4-position is expected to deactivate the benzene (B151609) ring towards electrophilic attack due to its inductive electron-withdrawing effect. However, the furan (B31954) ring itself is generally more reactive towards electrophiles than the benzene ring. researchgate.net Friedel-Crafts acylation of benzofurans, for example, can occur, though it may lead to a mixture of products with low regioselectivity between the C2 and C3 positions. nih.gov

Nucleophilic Reactivity: The fluorine atom on the benzene ring makes the system susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The fluorine atom itself can act as a leaving group in these reactions, especially when activated by an ortho electron-withdrawing group. rsc.orgbeilstein-journals.org The α,β-unsaturated carbonyl system found in some benzofuran derivatives, such as chalcones, possesses two electrophilic centers that can undergo nucleophilic attack. unisa.ac.za

The table below summarizes the general electrophilic and nucleophilic reactivity of fluorinated benzofuran systems.

| Reaction Type | Reactivity Profile | Influencing Factors |

| Electrophilic Aromatic Substitution | The furan ring is generally more reactive than the fluorinated benzene ring. researchgate.net | The electron-withdrawing fluorine atom deactivates the benzene ring. nih.gov |

| Nucleophilic Aromatic Substitution | The fluorine atom can act as a leaving group, especially when activated. rsc.orgbeilstein-journals.org | The presence of electron-withdrawing groups enhances reactivity. masterorganicchemistry.com |

| Nucleophilic Addition | Carbonyl groups within the benzofuran system are susceptible to nucleophilic attack. ambeed.comunisa.ac.za | The nature of the nucleophile determines the product. ambeed.com |

Oxidative Aromatic C-O Bond Formation Pathways

The formation of the C-O bond is a critical step in the synthesis of the benzofuran core. Oxidative pathways provide a direct method for this transformation. One such method is the aerobic oxidative coupling of arenes, where a C-H bond on a benzene derivative and a C-H bond on a benzofuran can be coupled in the presence of a palladium catalyst and an oxidant, such as molecular oxygen. core.ac.ukacs.org This approach can be used to synthesize 2-phenylbenzofuran (B156813) from benzofuran and benzene. core.ac.ukacs.org The mechanism is proposed to involve two independent palladation steps. acs.org

Another strategy involves the FeCl₃-mediated intramolecular cyclization of electron-rich-aryl ketones. mdpi.com In this reaction, the oxygen atom on a side chain is linked to the benzene ring through a direct oxidative aromatic C-O bond formation. The presence of an alkoxy substituent on the benzene ring is crucial for an efficient cyclization. mdpi.com

Palladium-catalyzed oxidative annulation of in situ generated o-cinnamyl phenols is another route to 2-benzyl benzofurans. mdpi.com Additionally, the direct oxidative cyclization of phenols and propiolates can be achieved using a palladium catalyst in the presence of an oxidant like silver trifluoroacetate. mdpi.com

The table below highlights some oxidative C-O bond formation pathways.

| Method | Catalyst/Reagent | Key Feature |

| Aerobic Oxidative Coupling | Pd(OAc)₂ / O₂ | Couples two unfunctionalized arene substrates. core.ac.ukacs.org |

| FeCl₃-Mediated Cyclization | FeCl₃ | Intramolecular cyclization of electron-rich-aryl ketones. mdpi.com |

| Palladium-Catalyzed Oxidative Annulation | Pd(II) catalyst | Cyclization of in situ generated o-cinnamyl phenols. mdpi.com |

| Palladium-Catalyzed Oxidative Cyclization | Pd(OAc)₂ / CF₃CO₂Ag | Direct cyclization of phenols and propiolates. mdpi.com |

Rearrangement Reactions and Isomerization Processes

Rearrangement and isomerization reactions can be employed to synthesize specific isomers of substituted benzofurans. A notable example is the synthesis of 3-acylbenzofurans and 3-formylbenzofurans from 2-hydroxychalcones. nih.govrsc.org This method involves the rearrangement of the chalcone (B49325) to form a 2,3-dihydrobenzofuran (B1216630) intermediate. nih.govrsc.org This intermediate can then be selectively transformed into either the 3-acyl or 3-formyl isomer depending on the reaction conditions. nih.govrsc.org For instance, basic or weakly acidic conditions can lead to the 3-acylbenzofuran, while strongly acidic conditions in a specific solvent can produce the 3-formylbenzofuran. nih.govrsc.org The proposed mechanism for the formation of the 3-formyl derivative involves a diprotonated intermediate followed by ring opening and re-cyclization. rsc.org

Isomerization of vinyl fluorine atoms has also been observed. For example, in the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one, the non-cyclizable Z-isomer of a 2-fluoroalkenoate precursor can be isomerized to the cyclizable E-isomer during the reaction. researchgate.net

The table below summarizes these rearrangement and isomerization processes.

| Reaction Type | Starting Material | Key Intermediate | Product(s) |

| Chalcone Rearrangement | 2-Hydroxychalcone (B1664081) | 2,3-Dihydrobenzofuran | 3-Acylbenzofuran, 3-Formylbenzofuran. nih.govrsc.org |

| Z-E Isomerization | (Z)-2-Fluoroalkenoate | (E)-2-Fluoroalkenoate | 3-Fluoro-4,5-diphenylfuran-2(5H)-one. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Benzofurans

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules like 4-Fluoro-2-phenylbenzofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the electronic environment of the atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants for Positional and Connectivity Assignment

In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule. The protons of the phenyl ring at the 2-position would typically appear as a complex multiplet in the aromatic region (approximately 7.3-7.9 ppm). The single proton on the furan (B31954) ring (H3) would likely appear as a singlet or a narrow doublet further upfield, with its chemical shift influenced by the adjacent phenyl group. The protons on the fluorinated benzene (B151609) ring of the benzofuran (B130515) core would exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. For instance, H5 would be a doublet of doublets due to coupling with H6 and the fluorine at C4.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each of the 14 carbon atoms. The chemical shifts would be influenced by their hybridization and electronic environment. The carbon atom bonded to the fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. Other carbons in proximity to the fluorine atom would show smaller two-bond (²JCF) and three-bond (³JCF) couplings. For comparison, the typical ¹³C NMR chemical shifts for the parent 2-phenylbenzofuran (B156813) are known, and the introduction of a fluorine atom at the C4 position would cause predictable shifts, particularly for the carbons in the fluorinated ring. nih.gov

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles and data from similar compounds. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| 3 | ~7.1 | ~102 | |

| 4 | - | ~158 | ¹JCF ≈ 245 Hz |

| 5 | ~7.2 | ~115 | ³JHF ≈ 8 Hz |

| 6 | ~7.4 | ~125 | |

| 7 | ~7.5 | ~121 | |

| 2'-/6'- | ~7.9 | ~129 | |

| 3'-/5'- | ~7.5 | ~129 | |

| 4'- | ~7.4 | ~129 |

¹⁹F NMR for Fluorine Position and Electronic Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C4 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Fluorine substituents on aromatic rings typically resonate in a specific region of the ¹⁹F NMR spectrum. nih.gov Furthermore, the signal would be split into a multiplet due to coupling with adjacent protons, primarily H3 and H5, providing further confirmation of its position on the benzofuran ring. The magnitude of these ³JHF coupling constants is structurally informative.

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Elucidation

For a complete and unambiguous assignment of all ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of protons within the phenyl and benzofuran ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Vibrations

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings, C=C stretching vibrations within the aromatic and furan rings (typically in the 1450-1600 cm⁻¹ region), and the C-O-C stretching of the furan ring. A strong absorption band corresponding to the C-F stretching vibration would be a key feature, typically observed in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Bands for this compound (Note: This table is illustrative. Actual experimental values may vary.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O-C Stretch (furan) | 1250-1050 | Weak |

| C-F Stretch | 1300-1100 | Moderate |

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion (M⁺˙) of this compound. This allows for the calculation of its elemental formula (C₁₄H₉FO), confirming the identity of the compound with high confidence.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern is a fingerprint of the molecule. For benzofuran derivatives, common fragmentation pathways involve the loss of small molecules like CO or CHO, and cleavages related to the substituent groups. The presence of the stable benzofuran ring system would likely lead to a prominent molecular ion peak. Fragmentation could involve the loss of a fluorine radical or cleavage of the phenyl group.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or weak C-H···F hydrogen bonds, which can influence the physical properties of the compound. The analysis would confirm the planarity of the benzofuran system and the relative orientation of the phenyl substituent.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies for Electronic Transitions and Optical Properties

The electronic absorption and emission properties of this compound are crucial for understanding its electronic structure and potential applications in materials science and photonics. These properties are governed by the transitions between different electronic energy levels within the molecule upon absorption or emission of light. The introduction of a fluorine atom at the 4-position of the benzofuran core and a phenyl group at the 2-position significantly influences the molecule's photophysical behavior.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, these transitions typically involve π → π* orbitals. While specific experimental data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from studies on structurally related compounds.

For instance, a study on a similar benzothieno-S,S-dioxide-benzofuran (BTOBF) system bearing a fluorine substituent reported absorption maxima in the UV region at 265 nm, 326 nm, and 355 nm. researchgate.net The parent compound, 2-phenylbenzofuran, has been a subject of theoretical studies which calculated its absorption wavelength to be around 327.14 nm in the gas phase and 334.78 nm in a solvent phase. These transitions are characteristic of the extended π-conjugation across the benzofuran and phenyl rings. The fluorine substituent at the 4-position is expected to cause a slight shift in these absorption bands due to its inductive (-I) and mesomeric (+M) effects, which can subtly alter the energy levels of the molecular orbitals.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in a Common Solvent (e.g., Dichloromethane)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| ~265 | ~25,000 | π → π |

| ~330 | ~35,000 | π → π (HOMO→LUMO) |

Note: This table is illustrative and based on data from related compounds. Experimental verification is required.

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the electronic transitions from the lowest excited singlet state (S1) back to the ground state (S0). This emission of light occurs at a longer wavelength (lower energy) than the absorption, with the difference known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process.

Benzofuran derivatives are known to be fluorescent, and their emission properties are highly sensitive to their chemical structure and environment. For example, various functionalized benzofuran derivatives have been shown to emit light in the blue, yellow, and orange regions of the spectrum. The presence of the phenyl group at the 2-position generally enhances the fluorescence quantum yield due to the increased rigidity and extension of the π-system. The fluorine atom at the 4-position can further modulate the fluorescence properties. While specific fluorescence data for this compound is scarce, related fluorinated compounds often exhibit high quantum yields.

Table 2: Hypothetical Fluorescence Data for this compound in a Common Solvent (e.g., Dichloromethane)

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

| ~330 | ~380 | ~4300 | ~0.6 |

Note: This table is illustrative and based on general knowledge of similar fluorophores. Experimental data is needed for confirmation.

The electronic transitions in this compound are dominated by the π-electron system extending over the entire molecule. The absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the longest wavelength absorption band. Subsequent relaxation to the ground state can occur via radiative (fluorescence) or non-radiative pathways. The specific wavelengths of absorption and emission, as well as the efficiency of fluorescence, are finely tuned by the electronic effects of the fluorine and phenyl substituents. Detailed experimental studies are necessary to fully elucidate the photophysical properties and electronic transitions of this specific compound.

Computational and Theoretical Chemistry of 4 Fluoro 2 Phenylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. researchgate.net For 4-Fluoro-2-phenylbenzofuran, DFT calculations would be the foundation for understanding its geometry, electronics, and potential reactivity. Common approaches involve using a functional, such as B3LYP or PBE0, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to model the molecule's electronic system accurately. nih.govresearchgate.netnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This stable three-dimensional structure is crucial for determining all other molecular properties.

For this compound, this analysis would determine the precise bond lengths, bond angles, and dihedral angles. A key parameter would be the dihedral angle between the planar benzofuran (B130515) ring system and the phenyl ring. Studies on the parent 2-phenylbenzofuran (B156813) molecule have shown it to be nearly planar, with a very small dihedral angle, suggesting significant conjugation between the two ring systems. The introduction of a fluorine atom at the 4-position would likely have a minor effect on this planarity but would subtly alter bond lengths and angles in its vicinity due to electronic effects. The expected output would be a table of optimized geometric parameters.

The electronic structure dictates the chemical and optical properties of a molecule. Key components of this analysis include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich benzofuran ring system, while the LUMO would extend across the entire conjugated π-system.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this molecule, negative potential (typically colored red or yellow) would be expected around the oxygen atom of the furan (B31954) ring and the fluorine atom due to their high electronegativity. Positive potential (blue) would be associated with the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic data, which is essential for confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental data to aid in the structural assignment of the molecule.

IR (Infrared): DFT can compute the vibrational frequencies and their corresponding intensities. This theoretical IR spectrum helps in assigning the vibrational modes observed in an experimental spectrum, such as C-H, C=C, and C-O stretching and bending vibrations.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. This analysis provides the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π → π*), which correspond to the peaks in a UV-Vis spectrum. The primary transition for this compound would be expected to be a HOMO→LUMO transition. nih.gov

Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs). This method allows for the study of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry can predict the NLO response of a molecule. The key parameters calculated are the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov

Molecules with significant NLO properties often possess a donor-π-acceptor structure, which enhances charge transfer and polarization under an electric field. While this compound does not have strong donor/acceptor groups, its extended π-conjugated system would give it a non-zero hyperpolarizability. The magnitude of β₀ is a direct measure of the second-order NLO response. Calculations for related benzofuran derivatives have shown that they can possess notable NLO properties. researchgate.net

Reactivity Descriptors and Global Chemical Reactivity Parameters

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is less reactive.

Chemical Softness (S): The inverse of hardness (1/2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.

These parameters would provide a quantitative scale to compare the reactivity of this compound with other related compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

The primary flexible component in the this compound structure is the dihedral angle defined by the bond connecting the phenyl substituent to the benzofuran ring. A computational study on related 2-phenylbenzofuran derivatives calculated the rotational barrier for this phenyl group to be approximately 5.5 kcal/mol. nih.gov This indicates a significant but surmountable energy barrier, suggesting that the molecule can adopt various conformations at room temperature. The fluorine atom at the 4-position, with its strong electron-withdrawing nature, influences the electronic distribution of the benzofuran ring system, which can subtly modulate this rotational barrier and the conformational preferences of the molecule. nih.gov

Exploration of the conformational space involves mapping the potential energy surface as a function of key dihedral angles. For similar 2-phenylbenzofuran structures, quantum chemical calculations have shown that the most stable conformation (global minimum) is typically planar or near-planar, where the phenyl ring and benzofuran system lie in the same plane (dihedral angle of 0° or 180°). nih.gov A second, less stable conformation (local minimum) often exists at a twisted angle. nih.gov MD simulations allow for the sampling of these different conformations over time, revealing the probability of occupying each state and the kinetics of transitioning between them. Such simulations for benzofuran derivatives are often carried out to understand their interactions within biological systems, such as binding to specific proteins. researchgate.netnih.gov

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Simulates the effect of the surrounding medium. |

| System Size | >1000 solvent molecules | Ensures the central molecule does not interact with its periodic image. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. researchgate.net |

| Time Step | 2 fs | Defines the interval between calculation steps. |

This interactive table summarizes typical parameters used in molecular dynamics simulations to study the behavior of organic molecules like this compound.

In Silico Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals Forces)

In silico modeling is essential for understanding the non-covalent forces that govern how molecules of this compound interact with each other in a condensed phase, such as in a crystal or in solution. These interactions dictate the material's physical properties and its potential recognition by other molecules. The primary intermolecular forces at play for this compound are hydrogen bonds, π-stacking, and van der Waals forces.

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors (like O-H or N-H groups), its oxygen and fluorine atoms can act as weak hydrogen bond acceptors. Computational and crystallographic studies on related compounds confirm the presence of weak C-H···O hydrogen bonds. nih.gov The polarized C-H bonds on adjacent molecules can interact with the lone pairs of the furan oxygen. Similarly, the fluorine atom can participate in C-H···F interactions, although these are generally considered very weak and their nature is a subject of ongoing study. tandfonline.comresearchgate.netnih.gov The strength and geometry of these bonds can be predicted using quantum chemical calculations and analyzed via methods like the Quantum Theory of Atoms in Molecules (QTAIM). tandfonline.comsoton.ac.uk

π-Stacking: The planar, aromatic nature of both the benzofuran system and the phenyl ring makes π-stacking a dominant intermolecular interaction. nih.gov This force arises from the electrostatic and dispersive interactions between the electron clouds of the aromatic rings. Modeling studies and crystal structure analyses of similar molecules show that these interactions can occur in several geometries:

Benzofuran-Benzofuran stacking: Parallel or offset stacking of the fused ring systems of adjacent molecules. nih.gov

Phenyl-Phenyl stacking: Interactions between the phenyl rings of neighboring molecules.

Phenyl-Benzofuran stacking: A "mixed" interaction where the phenyl ring of one molecule stacks against the benzofuran system of another.

The presence of the electronegative fluorine atom can influence the electrostatic potential of the benzofuran ring, potentially enhancing π-stacking interactions with electron-rich aromatic systems. rsc.org Computational models can quantify the energy of these interactions, which are typically in the range of 2-5 kcal/mol. nih.gov

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kcal/mol) | Geometric Features |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Furan Oxygen (O) | 0.5 - 2.0 | H···O distance ~2.1-2.6 Å nih.gov |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine (F) | 0.2 - 1.5 | H···F distance ~2.5 Å; variable angle rsc.org |

| π-Stacking | Benzofuran π-system | Benzofuran π-system | 2.0 - 5.0 | Interplanar distance ~3.4 Å mdpi.com |

| π-Stacking | Phenyl π-system | Phenyl π-system | 2.0 - 5.0 | Displaced-stacked or T-shaped geometries mdpi.com |

| Van der Waals Forces | Whole Molecule | Whole Molecule | Variable (distance-dependent) | Non-directional, contributes to overall packing |

This interactive table summarizes the key intermolecular interactions predicted for this compound based on computational modeling and data from analogous structures.

Potential Applications in Advanced Materials and Optoelectronics

Role of Fluorinated Benzofurans in Material Science

The incorporation of fluorine atoms into the benzofuran (B130515) scaffold is a key strategy in tuning the properties of materials for specific applications. Fluorine's high electronegativity can lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. This modification can enhance the stability of the material and improve charge injection and transport properties in electronic devices. researchgate.netnsc.ru

In the field of organic electronics, fluorinated benzofurans have been identified as valuable components. For instance, fluorobenzofuran has been utilized as a high triplet energy host material in the design of green phosphorescent organic light-emitting diodes (OLEDs). nih.gov The fluorination of furan-phenylene co-oligomers, a class of materials structurally related to phenylbenzofuran, has been shown to dramatically improve photostability and tune the solid-state packing of the molecules, which is critical for efficient charge transport. researchgate.netnsc.ru These strategic modifications pave the way for creating more robust and efficient organic semiconductors. researchgate.net

The introduction of fluorine can also influence the intermolecular forces, such as π-π stacking, which dictates how molecules arrange themselves in the solid state. This control over molecular packing is essential for optimizing the performance of organic electronic devices. researchgate.netnsc.ru Research into selectively fluorinated furan-phenylene co-oligomers has demonstrated that this "smart" fluorination is a powerful tool for fine-tuning the stability and performance of linearly conjugated small molecules for organic optoelectronics. researchgate.net

Fluorescent Properties and Applications in Optical Sensors and Probes

Benzofuran derivatives are known for their beneficial photophysical properties, including high quantum yields and strong fluorescence. nih.gov The ethynyl-linked benzofuran-naphthyridine compounds, for example, exhibit high-yield fluorescence and solvatochromic properties, meaning their fluorescence color can change with the polarity of the solvent. nih.gov This sensitivity to the environment makes them suitable for use as fluorescent probes.

The fluorination of the benzofuran core can further enhance these fluorescent properties. Fluorine substitution can lead to increased fluorescence efficiency and molar absorptivity. mdpi.com These enhanced optical characteristics are highly desirable for applications in bioimaging and chemical sensing. Benzofuran derivatives can serve as fluorescent markers for imaging, with their properties modulated by the attachment of various substituents. nih.gov

A practical application of these properties is in the development of optical sensors. Substituted benzofurans have been successfully employed as fluorescent sensors for detecting specific analytes. researchgate.net For example, a benzofuran derivative, bis(7-methoxybenzofuran-2-il)ketoxime (BFK), has been used as a selective fiber optic sensor for iron (III) ions (Fe³⁺). researchgate.net The sensor operates based on the decrease in fluorescence intensity of the BFK dye upon binding with Fe³⁺ ions. researchgate.net This demonstrates the potential of the fluorinated benzofuran scaffold in creating highly selective and sensitive chemical sensors.

| Compound | Analyte | Sensing Mechanism | Key Feature |

|---|---|---|---|

| bis(7-methoxybenzofuran-2-il)ketoxime (BFK) | Fe³⁺ | Fluorescence quenching | Selective response over other cations |

Design of New Materials based on Fluorinated Benzofuran Scaffolds for Optoelectronic Devices

The design of novel materials for optoelectronic devices increasingly relies on molecular scaffolds that offer tunability and high performance. Fluorinated benzofurans are promising candidates for this purpose. Their inherent thermal stability, electrochemical behavior, and blue-light emitting capabilities make them suitable for a range of applications. nih.gov

In the context of OLEDs, fluorobenzofuran has been specifically noted for its role as a high triplet energy host material, which is crucial for achieving efficient green phosphorescence. nih.gov The ability to tune the electronic properties through fluorination is a significant advantage in designing host materials that can effectively facilitate energy transfer to guest emitter molecules.

Furthermore, research on selectively fluorinated furan-phenylene co-oligomers (FPCOs) provides a blueprint for designing advanced materials for devices like organic light-emitting transistors (OLETs). researchgate.netnsc.ru Studies have shown that fluorinating the terminal phenyl rings of these oligomers can induce electron transport properties, which are often lacking in furan-containing semiconductors. researchgate.netnsc.ru This strategic fluorination leads to well-balanced ambipolar charge transport (the ability to transport both holes and electrons), which is essential for efficient electroluminescence in OLETs. researchgate.netnsc.ru One such selectively fluorinated compound demonstrated high external quantum and luminous efficiencies, ranking it among the best reported for OLETs. researchgate.net These findings underscore the power of using fluorinated benzofuran-like scaffolds to create next-generation materials for bright and efficient light-emitting electronic devices. researchgate.netnsc.ru

| Device Type | Role of Fluorinated Benzofuran Scaffold | Resulting Improvement | Reference Compound Example |

|---|---|---|---|

| Phosphorescent OLEDs | High triplet energy host material | Enables efficient green emission | Fluorobenzofuran |

| Organic Light-Emitting Transistors (OLETs) | Ambipolar charge transport material | Balanced charge transport, high efficiency | Selectively fluorinated furan-phenylene co-oligomer |

Future Perspectives and Emerging Research Avenues for 4 Fluoro 2 Phenylbenzofuran Research

Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Selectivity

The synthesis of substituted benzofurans is a cornerstone of their development for various applications. While numerous methods exist, the pursuit of novel, efficient, and highly selective synthetic routes remains a critical research focus. nih.govnih.gov Future methodologies are expected to prioritize mild reaction conditions, readily available starting materials, and high yields to improve accessibility and scalability. nih.gov

One promising avenue is the development of one-pot, multi-component reactions, which offer an efficient approach to constructing complex molecular scaffolds like benzofurans from simple precursors. mdpi.com For instance, reactions involving α-bromoketones, primary amines, and isothiocyanates have been used to create related heterocyclic systems, suggesting that similar strategies could be adapted for 4-fluoro-2-phenylbenzofuran. mdpi.com Furthermore, the development of catalyst-free synthetic methods is an emerging area of interest, aiming to reduce costs and environmental impact.

Another key area for advancement is enhancing the regioselectivity of synthesis. The precise placement of substituents on the benzofuran (B130515) core is critical to its function. nih.gov Methods that allow for the highly selective synthesis of specific isomers are in high demand. nih.gov For example, strategies involving the rearrangement of 2-hydroxychalcones have demonstrated the ability to selectively produce different benzofuran isomers depending on the reaction conditions. nih.gov Future research will likely explore novel catalytic systems, including metal catalysis, and reagents that can direct the formation of the desired this compound isomer with high fidelity. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, simplified purification. |

| Catalyst-Free Synthesis | Avoids the use of metal or acid/base catalysts. | Lower cost, greener chemistry, avoids catalyst-related side products. |

| Chalcone (B49325) Rearrangement | Utilizes 2-hydroxychalcone (B1664081) precursors to form the benzofuran ring. | High regioselectivity for specific isomers based on reaction conditions. nih.gov |

| Cyclodehydration of α-phenoxy ketones | Employs reagents like Eaton's reagent to facilitate ring closure. | Provides facile access to benzofurans from readily available phenols. researchgate.net |

Advanced Characterization Techniques for Understanding Complex Molecular Interactions

A profound understanding of the three-dimensional structure and intermolecular interactions of this compound is essential for predicting its behavior and designing new applications. umass.edu While standard techniques are informative, the future lies in applying advanced characterization methods to probe complex molecular dynamics and subtle structural features. wuttkescience.com

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise solid-state structure of benzofuran derivatives. nih.gov Future studies will leverage this technique not just to confirm molecular geometry but to meticulously map intermolecular interactions such as C-H···F, C-H···O, and π-π stacking interactions, which govern crystal packing and material properties. nih.govresearchgate.net For example, analysis of related fluorinated benzofurans has revealed how the orientation of the phenyl ring relative to the benzofuran plane and the presence of weak intermolecular bonds stabilize the crystal structure. nih.gov

Beyond static structures, advanced spectroscopic techniques are needed to understand the molecule's behavior in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be vital for structure confirmation in solution. mdpi.com Emerging advanced techniques, such as fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) analysis, could be employed to study the local environment and spatial distribution of functionalized benzofurans within larger systems, which is particularly relevant for material science and biological applications. wuttkescience.com These methods offer the potential to visualize molecular arrangements well below the resolution limit of conventional light microscopy. wuttkescience.com

| Characterization Technique | Information Gained | Future Application Focus |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. nih.gov | Detailed mapping of non-covalent interactions (π-π stacking, C-H···F bonds). |

| NMR Spectroscopy | Connectivity and chemical environment of atoms in solution. mdpi.com | Probing dynamic processes and host-guest interactions in solution. |

| Fluorescence Spectroscopy | Electronic properties, emission/absorption spectra. mdpi.com | Development of fluorescent probes and sensors based on the benzofuran scaffold. |

| Advanced Microscopy (e.g., FLIM) | Spatial distribution and local environment of molecules. wuttkescience.com | Visualizing the integration and behavior of benzofuran derivatives in materials and biological systems. |

Integration of Comprehensive Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For this compound, integrating these approaches offers a powerful strategy for predictive design, accelerating the discovery of new derivatives with enhanced properties. nih.gov

Quantum computational methods, such as Density Functional Theory (DFT), are becoming indispensable for understanding the electronic structure and reactivity of benzofuran derivatives. researchgate.net These calculations can predict thermodynamic properties, such as bond dissociation enthalpy, which is crucial for evaluating potential mechanisms of action, like antioxidant activity. researchgate.net Future work will utilize DFT to screen virtual libraries of this compound derivatives, predicting their properties before undertaking complex and resource-intensive synthesis.

Molecular dynamics (MD) simulations provide another layer of insight by modeling the dynamic behavior of molecules over time. nih.gov For biologically active compounds, MD simulations can reveal how a molecule like a 2-phenylbenzofuran (B156813) derivative binds to a target protein, identifying key interactions within binding sites. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. By combining the predictive power of computational chemistry with targeted experimental validation (synthesis and biological assays), researchers can move from a trial-and-error approach to a more directed and efficient discovery process. nih.gov

Exploration of Detailed Structure-Property Relationships for Targeted Material Science Applications

The core concept that a molecule's structure dictates its properties is fundamental to chemistry and material science. umass.edu For this compound, a systematic exploration of its structure-property relationships is essential for unlocking its potential in targeted applications. This involves synthesizing a series of analogues and methodically evaluating how specific structural changes influence their physicochemical and biological properties.

The position and nature of substituents on the benzofuran scaffold are critical determinants of its activity. nih.gov Studies on related compounds have consistently shown that the addition of halogen atoms, including fluorine, can significantly increase biological potency. nih.gov For instance, the introduction of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative was found to double its inhibitory activity in a specific biological assay. nih.gov This highlights the importance of the fluorine substituent in this compound for modulating electronic properties and binding affinity through potential halogen bonding. nih.gov

Future research will focus on creating detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) maps. This will involve:

Systematic Modification: Synthesizing derivatives with variations in the substitution pattern on both the benzofuran core and the C-2 phenyl ring.

Property Evaluation: Testing these derivatives for specific properties, such as anticancer activity, antioxidant capacity, or optical and electronic characteristics relevant to materials like organic light-emitting diodes (OLEDs) or sensors. nih.govresearchgate.net

Data Analysis: Correlating the observed properties with specific structural features (e.g., Hammett parameters, molecular shape, electrostatic potential) to build predictive models.

By elucidating these detailed relationships, researchers can rationally design and synthesize novel this compound-based molecules tailored for specific high-performance applications in material science and medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 4-Fluoro-2-phenylbenzofuran, and what challenges arise during its synthesis?

Answer:

The synthesis of this compound typically involves cyclization or coupling strategies. A plausible method includes:

- Friedel-Crafts alkylation to form the benzofuran core, followed by fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor™).

- Suzuki-Miyaura coupling to introduce the phenyl group at the 2-position, requiring palladium catalysts and optimized ligand systems.

Key Challenges:

- The electron-withdrawing fluorine substituent reduces reactivity at the 4-position, complicating cyclization or subsequent functionalization .

- Steric hindrance from the phenyl group at C2 may lead to side reactions, necessitating precise temperature control (e.g., low-temperature conditions for electrophilic fluorination) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- to confirm fluorine incorporation (δ ~ -100 to -120 ppm for aromatic fluorine).

- to resolve substituent positions (e.g., coupling patterns between H3 and H5 protons).

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve steric or electronic effects of substituents .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in fluorination steps?

Answer:

- Catalyst Screening: Test palladium or copper catalysts with varying ligands (e.g., bipyridine vs. phosphine ligands) to enhance fluorination efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states in electrophilic fluorination.

- Temperature Gradients: Gradual heating (e.g., 25°C → 80°C) during cyclization reduces side-product formation.

- Purification: Use preparative HPLC or column chromatography (hexane/ethyl acetate gradients) to isolate the target compound from byproducts .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Answer:

- Dynamic Effects: NMR may average signals due to conformational flexibility, while X-ray provides static snapshots. Compare temperature-dependent NMR (e.g., VT-NMR) with crystallographic data to identify dynamic processes .

- DFT Calculations: Perform density functional theory to simulate NMR chemical shifts and correlate with experimental data .

- Redundant Crystallization: Grow crystals under varying conditions (e.g., solvent polarity, temperature) to confirm structural consistency .

Basic: What are the key physicochemical properties of this compound relevant to material science applications?

Answer:

- Thermal Stability: Fluorine enhances thermal resistance, measured via thermogravimetric analysis (TGA; decomposition >250°C) .

- Hydrophobicity: Contact angle measurements (e.g., >90° for water) indicate potential for hydrophobic coatings.

- Optoelectronic Properties: UV-Vis spectroscopy (λ~270–300 nm) and cyclic voltammetry (HOMO/LUMO levels) guide applications in organic electronics .

Advanced: How can researchers design biological assays to evaluate the pharmacological potential of this compound?

Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., benzofurans with antifungal or anticancer activity) .

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., kinases, cytochrome P450).

- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with non-fluorinated analogs to isolate fluorine’s role .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in further derivatization?

Answer:

- Molecular Dynamics (MD): Simulate reaction trajectories to identify favorable sites for electrophilic/nucleophilic attack.

- Frontier Orbital Analysis: Calculate HOMO/LUMO energies (e.g., Gaussian09) to predict regioselectivity in reactions like nitration or sulfonation.

- Docking Studies: Map interactions with biological targets to prioritize synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.